molecular formula C11H7ClO2 B1591535 2-Naphthyl Chloroformate CAS No. 7693-50-7

2-Naphthyl Chloroformate

Cat. No.: B1591535
CAS No.: 7693-50-7
M. Wt: 206.62 g/mol
InChI Key: KDUFRLUGTLSJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl Chloroformate is an organic compound with the CAS Number: 7693-50-7 and Molecular Weight: 206.63 . It is also known as naphthalen-2-yl carbonochloridate . The compound is a solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C11H7ClO2 . The InChi Key is KDUFRLUGTLSJKD-UHFFFAOYSA-N . The SMILES representation is ClC(=O)OC1=CC2=CC=CC=C2C=C1 .


Chemical Reactions Analysis

Chloroformates, including this compound, have similar reactivity to acyl chlorides . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl .

Scientific Research Applications

Fluorescence Derivatization

2-Naphthyl chloroformate (NCF) is used as a fluorescence reagent for the derivatization of drugs containing a tertiary amino group. It undergoes dealkylation when heated with NCF, forming fluorescent carbamates, and has been applied to the pre-column derivatization of some antihistamines (Gübitz, Wintersteiger, & Hartinger, 1981).

Enantiospecific HPLC Analysis

(+)- and (-)-4-(6-methoxy-2-naphthyl)-2-butyl chloroformate (NAB-C) derivatives were developed for the enantiospecific HPLC analysis of amino compounds in biogenic matrices. These reagents, derived from nabumetone, are used in the analysis of nanogram amounts of substances like metoprolol enantiomers in plasma (Büschges, Devant, Mutschler, & Spahn‐Langguth, 1996).

Polymerization Studies

2-Naphthyl methacrylate (M1) has been studied for its copolymerization behavior with styrene (M2). The monomer reactivity ratios vary based on the solvent used, indicating the impact of molecular interactions on polymerization processes (Boudevska, Bratschkov, TodorovaOlga, Braun, & Czerwiński, 1987).

Molecular Structure Investigations

The molecular structures of chloroform solvates of gold(I) ethyne complexes with naphthyl groups have been explored using X-ray techniques. These studies highlighted novel C–H ⋯π interactions (Müller, Mingos, & Williams, 1994).

Ground-State Relaxation Process

Time-resolved infrared spectroscopy was used to investigate the ground-state relaxation process following excited-state proton transfer in 2-(2′-naphthyl)-3-hydroxychromone in chloroform, revealing insights into transient species and tautomers (Itoh, Yuzawa, Mukaihata, & Hamaguchi, 1995).

Dealkylation of Tertiary Amines

β-Naphthyl chlorothionoformate is a powerful dealkylating agent for tertiary amines, producing thiocarbamate derivatives. It offers superior reaction rates and selectivity compared to traditional chloroformates (Ghotbi, Baradarani, & Sheikh, 2012).

Mechanism of Action

Target of Action

2-Naphthyl Chloroformate is a member of the chloroformates, a class of organic compounds . Chloroformates are used as reagents in organic chemistry . They are known to interact with amines, alcohols, and carboxylic acids .

Mode of Action

The interaction of this compound with its targets results in various reactions. For instance, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .

Biochemical Pathways

The specific rates of solvolysis of this compound have been determined in a wide range of solvents . The solvolysis process involves the breakdown of a compound by reaction with a solvent. It is suggested to proceed through an addition-elimination mechanism with the addition step being rate-determining .

Pharmacokinetics

It’s known that alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .

Result of Action

The result of this compound’s action is the transformation of target compounds into different forms. For example, it can convert amines into carbamates, alcohols into carbonate esters, and carboxylic acids into mixed anhydrides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, most chloroformates, including this compound, are colorless, volatile liquids that degrade in moist air . Therefore, the presence of moisture can affect the stability and efficacy of this compound.

Safety and Hazards

2-Naphthyl Chloroformate is considered hazardous . It has acute oral toxicity, acute inhalation toxicity, and can cause specific target organ toxicity upon repeated exposure . The target organs include the kidney and liver . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use only in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Naphthyl Chloroformate plays a significant role in biochemical reactions, particularly in the formation of carbamates and carbonates. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it reacts with amines to form carbamates and with alcohols to form carbonates. These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced . The compound’s reactivity makes it a valuable tool in modifying biomolecules for analytical purposes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of carbamates can inhibit enzyme activity, leading to changes in metabolic pathways and gene expression . The compound’s ability to modify proteins makes it a useful tool in studying cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles. It exerts its effects by forming covalent bonds with biomolecules, such as proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the modification. For instance, the formation of carbamates can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored under inert gas to maintain its stability . Over time, it can degrade, leading to a decrease in its reactivity and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, such as prolonged enzyme inhibition or changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins or enzymes, leading to subtle changes in cellular function. At high doses, it can cause toxic or adverse effects, such as severe enzyme inhibition or cellular damage . Threshold effects are observed, where a certain dosage is required to achieve a significant biochemical effect. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, the formation of carbamates can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of amino acids and their derivatives. The compound’s impact on metabolic pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, binding to transport proteins can facilitate its uptake into cells, while interactions with intracellular proteins can influence its distribution within the cell. Understanding the transport and distribution of the compound is essential for elucidating its cellular effects and optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals . These interactions can affect the compound’s activity and function within the cell. For example, localization to the nucleus can enable the compound to modify transcription factors and influence gene expression. Understanding the subcellular localization of this compound is crucial for studying its biochemical effects and mechanisms of action.

Properties

IUPAC Name

naphthalen-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUFRLUGTLSJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578097
Record name Naphthalen-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-50-7
Record name Naphthalen-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl Chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

433 g (3.0 mols) of 2-naphthol and 15.7 g of triphenylphosphine are initially introduced into an apparatus as described in Example 1. The mixture is heated to 120° to 125° C. and 325 g of COCl2 are introduced in the course of 12 hours. The reaction mixture is stirred for a further 1 hour, excess phosgene is drawn off in vacuo and crude chloroformic acid 2-naphthyl ester is obtained in a yield of 75% of the theoretical yield.
Quantity
433 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
[Compound]
Name
COCl2
Quantity
325 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthyl Chloroformate
Reactant of Route 2
Reactant of Route 2
2-Naphthyl Chloroformate
Reactant of Route 3
Reactant of Route 3
2-Naphthyl Chloroformate
Reactant of Route 4
2-Naphthyl Chloroformate
Reactant of Route 5
Reactant of Route 5
2-Naphthyl Chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.